2-(Isoxazol-3-ylthio)acetic acid
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Overview
Description
2-(Isoxazol-3-ylthio)acetic acid is an organic compound that features an isoxazole ring attached to a thioacetic acid moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The thioacetic acid moiety can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 2-(Isoxazol-3-ylthio)acetic acid may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and reagents to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(Isoxazol-3-ylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
Scientific Research Applications
2-(Isoxazol-3-ylthio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(Isoxazol-3-ylthio)acetic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thioacetic acid moiety can also participate in redox reactions, affecting cellular processes . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of 2-(Isoxazol-3-ylthio)acetic acid, known for its wide range of biological activities.
Oxazole: Similar to isoxazole but with an oxygen atom in place of sulfur, also used in drug development.
Uniqueness
This compound is unique due to the combination of the isoxazole ring and the thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H5NO3S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H5NO3S/c7-5(8)3-10-4-1-2-9-6-4/h1-2H,3H2,(H,7,8) |
InChI Key |
HUFATLRTOLIVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1SCC(=O)O |
Origin of Product |
United States |
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